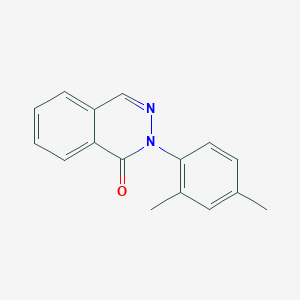

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Description

The exact mass of the compound 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWLDPRVKGAYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one CAS number and synonyms

An In-Depth Technical Guide to 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Executive Summary

The phthalazin-1(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[3][4] This guide focuses on a specific derivative, 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one, providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery and development. The versatility of the phthalazinone core suggests that this compound is a promising candidate for further investigation, particularly in oncology, where related molecules have shown efficacy as inhibitors of key enzymes like Poly (ADP-ribose) polymerase (PARP).[5][6]

Nomenclature and Chemical Properties

Identification

-

Systematic Name: 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

-

CAS Number: 930899-16-4[7]

-

Molecular Formula: C₁₆H₁₄N₂O

-

Molecular Weight: 250.3 g/mol [8]

Synonyms

While "2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one" is the most precise identifier, related structures in the phthalazinone class are sometimes referred to by more general terms such as "phthalazone" or "1-hydroxyphthalazine".[9][10] It is crucial for researchers to use the specific CAS number to avoid ambiguity.

Physicochemical Properties

A summary of key computed and experimental properties for related phthalazinone structures is presented below. These values provide a baseline for predicting the behavior of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one in experimental settings.

| Property | Predicted/Experimental Value | Source |

| Molecular Weight | 250.3 g/mol | [8] |

| LogP (Octanol-Water) | ~4.21 (Predicted) | [11] |

| pKa (Acidic) | ~10.5 (Predicted) | [11] |

| Boiling Point | ~349 °C (Predicted) | [11] |

| Melting Point | ~141 °C (Predicted) | [11] |

Synthesis and Characterization

The synthesis of 4-substituted phthalazin-1(2H)-one derivatives is a well-established process in organic chemistry, typically involving a two-step procedure.[3][12] The most common route involves the Friedel-Crafts acylation of an aromatic hydrocarbon followed by cyclocondensation with hydrazine.

General Synthesis Workflow

The synthesis of a closely related analog, 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone, provides a validated template for the target molecule.[4] The proposed pathway involves the reaction of 2-(2,4-dimethyl)benzoylbenzoic acid with hydrazine hydrate.

Caption: Proposed two-step synthesis of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid

-

Reaction Setup: To a stirred solution of m-xylene in an inert solvent (e.g., carbon disulfide), add anhydrous aluminum chloride (AlCl₃) in portions at 0-5 °C. The use of a Lewis acid like AlCl₃ is critical for activating the phthalic anhydride for electrophilic attack on the electron-rich m-xylene ring.

-

Reagent Addition: Add phthalic anhydride slowly to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The resulting solid, 2-(2,4-dimethylbenzoyl)benzoic acid, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[12]

Step 2: Synthesis of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

-

Reaction Setup: Dissolve the 2-(2,4-dimethylbenzoyl)benzoic acid intermediate in absolute ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Cyclization: Heat the reaction mixture under reflux for 3-4 hours.[13] The hydrazine undergoes a cyclocondensation reaction with the keto-acid, forming the stable six-membered heterocyclic ring of the phthalazinone core.

-

Isolation: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Structural Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H-NMR Spectroscopy: To confirm the presence of aromatic and methyl protons and their respective positions.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify key functional groups, such as the characteristic C=O stretch of the cyclic amide (lactam) around 1660 cm⁻¹.[13]

Applications in Drug Discovery

The phthalazin-1(2H)-one scaffold is a cornerstone in modern drug development due to its ability to interact with a wide range of biological targets.[5] This structural motif is present in several approved drugs and clinical candidates.

Anticancer Activity

Phthalazinone derivatives are most famously recognized for their role as PARP inhibitors .[6] Compounds like Olaparib, which features a related scaffold, have been approved for treating certain types of cancer.[14] The core structure is also found in inhibitors of other cancer-relevant targets, such as VEGFR-2, which is critical for angiogenesis.[15] Novel phthalazinone derivatives have shown potent cytotoxicity against various cancer cell lines, including human ovarian carcinoma (A2780) and breast adenocarcinoma (MCF-7).[6]

Other Pharmacological Activities

Beyond oncology, the phthalazinone nucleus is associated with a broad array of therapeutic applications:

-

Anti-inflammatory and Analgesic [1]

-

Antihypertensive and Vasorelaxant [3]

-

Antidiabetic [3]

-

Antimicrobial and Antifungal [5]

-

Antidepressant [1]

The 2,4-dimethylphenyl substitution on the target molecule provides a lipophilic domain that can influence its binding affinity and selectivity for various biological targets, making it a compound of high interest for screening across these therapeutic areas.

Potential Mechanism of Action: PARP Inhibition

A plausible and highly relevant mechanism of action for 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one is the inhibition of Poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.

In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), cells become highly dependent on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality .

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 930899-16-4 2-(2,4-diMethylphenyl)phthalazin-1(2H)-one [ckspharma.com]

- 8. 4-(2,5-DIMETHYL-PHENYL)-2H-PHTHALAZIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. Phthalazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Phthalazin-1-one [webbook.nist.gov]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. jpsbr.org [jpsbr.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structure-activity relationship (SAR) of 2-substituted phthalazinones

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Phthalazinones

Authored by: Gemini, Senior Application Scientist

Abstract

The phthalazin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in modern medicinal chemistry, leading to the development of therapeutics across various disease areas, including oncology, inflammation, and cardiovascular diseases.[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted phthalazinones, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphodiesterase (PDE). We will delve into the critical influence of the substituent at the N-2 position on potency, selectivity, and pharmacokinetic properties, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phthalazinone Core: A Versatile Scaffold in Drug Discovery

The phthalazine framework, a benzo-fused pyridazine, has garnered significant attention from medicinal chemists for over a century.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, serving as antihypertensives, anticancer agents, and anti-inflammatory drugs.[2][3] The phthalazin-1(2H)-one system is particularly noteworthy as it provides a versatile scaffold that allows for interaction with a variety of biological targets.[3] This versatility has spurred the development of numerous synthetic methodologies to access a wide array of substituted derivatives.[1]

General Synthesis of 2-Substituted Phthalazinones

The most common and direct route to 2-substituted phthalazinones involves the cyclocondensation of a phthalic acid derivative, such as phthalic anhydride or 2-acylbenzoic acids, with a substituted hydrazine.[4][5][6] The choice of the substituted hydrazine is the primary determinant for introducing diversity at the N-2 position of the phthalazinone core.

A typical synthetic approach is outlined below:

Caption: General synthetic workflow for 2-substituted phthalazinones.

This straightforward reaction allows for the facile introduction of various alkyl, aryl, and functionalized moieties at the N-2 position, which is crucial for modulating the biological activity of the resulting compounds.

SAR of 2-Substituted Phthalazinones as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[7] Their inhibition is a clinically validated strategy in oncology, especially for cancers with BRCA1/2 mutations, based on the principle of synthetic lethality.[7] The phthalazinone scaffold is the foundation of Olaparib, the first FDA-approved PARP inhibitor.[3]

The SAR of phthalazinone-based PARP inhibitors reveals that the N-2 substituent plays a less direct but important role in defining the overall molecular conformation and properties, while other parts of the molecule are primarily responsible for direct interactions with the PARP active site. However, modifications at the N-2 position can influence solubility, metabolic stability, and cell permeability.

Key SAR Insights for PARP Inhibition

The inhibitory activity of phthalazinone derivatives against PARP is highly dependent on the substituents at various positions of the core structure. The development of Olaparib and other related inhibitors has provided significant insights into these relationships.[8]

-

4-Position Substitution: A key feature for potent PARP inhibition is the presence of a substituted benzyl group at the C-4 position. For instance, in Olaparib, the 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl] moiety is crucial for its high affinity.[9]

-

N-2 Position Substitution: While many potent PARP inhibitors, including Olaparib, are unsubstituted at the N-2 position (i.e., they are 2H-phthalazin-1-ones), studies have explored the impact of substitution at this position. Often, small alkyl groups are tolerated, but larger or more complex substituents can be detrimental to activity, likely due to steric hindrance in the active site. The unsubstituted N-2 position allows the lactam N-H to act as a hydrogen bond donor, which is a critical interaction with the active site of PARP1.

-

Influence of Alkyl Chain Length: Studies on derivatives of Olaparib have shown that the length of the alkyl chain connecting aromatic rings can influence inhibitory activity.[8]

The following diagram illustrates the DNA repair pathway involving PARP and the mechanism of action of PARP inhibitors.

Caption: Mechanism of PARP inhibition by phthalazinones leading to synthetic lethality.

Quantitative SAR (QSAR) Studies

QSAR studies have been performed on phthalazinone derivatives to correlate their physicochemical properties with PARP inhibitory activity.[10] These studies help in recognizing which parameters are strictly related to the biological activity, aiding in the design of more potent inhibitors.[10] While specific details of these models are complex, they generally highlight the importance of electronic and steric factors in determining the potency of these compounds.[11][12][13]

SAR of 2-Substituted Phthalazinones as VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[14] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[15] Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[15][16]

Key SAR Insights for VEGFR-2 Inhibition

For VEGFR-2 inhibition, the N-2 substituent on the phthalazinone ring often serves as a point for introducing moieties that can interact with the hydrophobic regions of the kinase domain or improve the overall physicochemical properties of the molecule.

-

N-2 Substitution: Unlike in PARP inhibitors, substitution at the N-2 position with various alkyl and aryl groups is common and often beneficial for VEGFR-2 inhibitory activity. These substituents can be tailored to optimize interactions within the ATP-binding pocket of the VEGFR-2 kinase.

-

C-4 Position Substitution: Similar to PARP inhibitors, the substituent at the C-4 position is critical. Often, anilino-phthalazines have been reported as potent VEGFR-2 inhibitors.[15] For example, compounds with a 4-anilino or 4-phenoxy linkage connected to another aromatic ring system have shown significant activity.

-

Hydrophobic Interactions: The SAR studies suggest that extending hydrophobic interactions with the active site can increase the binding affinity of these inhibitors.[17]

Below is a table summarizing the VEGFR-2 inhibitory activity of some representative 2-substituted phthalazinone derivatives.

| Compound ID | N-2 Substituent | C-4 Substituent | VEGFR-2 IC50 (µM) | Reference |

| 7f | H | 4-phenyl-N-(5-methylisoxazol-3-yl) | 0.08 | [16] |

| 8c | H | 4-phenyl-N-(thiazol-2-yl) | 0.10 | [16] |

| 2g | H | 4-(4-chlorophenyl)amino-N-(4-methoxyphenyl) | 0.148 | [18] |

| 4a | H | 4-(4-chlorophenyl)oxy-N-(4-chlorophenyl) | 0.196 | [18] |

| 12b | -(CH2)2-dipeptide | 4-(4-chlorophenyl) | 17.8 | [19] |

SAR of 2-Substituted Phthalazinones as PDE Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. PDE4, in particular, is a target for anti-inflammatory drugs used in the treatment of respiratory diseases like COPD.[20][21] Phthalazinone derivatives have been developed as potent and selective PDE4 inhibitors.[17][22]

Key SAR Insights for PDE4 Inhibition

The development of phthalazinone-based PDE4 inhibitors has revealed specific structural requirements for high potency.

-

N-2 Substitution: N-substitution on the phthalazinone ring is generally beneficial for PDE4 inhibitory activity.[22] Small alkyl groups are often preferred.

-

C-4 Substitution: A 4-(3,4-dimethoxyphenyl) group is a common feature in many potent PDE4 inhibitors, mimicking the catechol ether moiety of rolipram.[22] However, other substituents at this position have also been explored to improve selectivity and reduce side effects.[17]

The following diagram illustrates the general SAR trends for PDE4 inhibition by 2-substituted phthalazinones.

Caption: Key SAR features for PDE4 inhibition.

Experimental Protocols

To ensure the practical applicability of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-substituted phthalazinones.

Synthesis Protocol: General Procedure for 2-Methyl-4-benzylphthalazin-1(2H)-one

This protocol describes a typical synthesis of a 2-substituted phthalazinone from phthalic anhydride.

Materials:

-

Phthalic anhydride

-

Phenylacetic acid

-

Fused sodium acetate

-

Methyl hydrazine

-

Ethanol

Procedure:

-

A mixture of phthalic anhydride (1 eq.), phenylacetic acid (1 eq.), and fused sodium acetate (0.2 eq.) is heated in an oil bath at 180°C to yield 3-benzylidenephthalide.[23]

-

The resulting 3-benzylidenephthalide (1 eq.) is then dissolved in ethanol.

-

Methyl hydrazine (1.1 eq.) is added to the solution, and the mixture is refluxed for 3-6 hours.[23]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is recrystallized from ethanol to afford pure 2-methyl-4-benzylphthalazin-1(2H)-one.

Biological Assay Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.[1][3][24]

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer 1

-

500 µM ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compound (2-substituted phthalazinone) dissolved in DMSO

-

Kinase-Glo® MAX reagent

-

White 96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[1]

-

Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer 1, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[1]

-

Plate Setup:

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

To "Test Wells," add 5 µL of the diluted test compound solutions.

-

To "Positive Control" wells, add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

-

To "Blank" (No Enzyme) wells, add 5 µL of 1x Kinase Buffer.[1]

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[1]

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[1]

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.[1]

-

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Biological Assay Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for assessing the antifungal activity of phthalazinone derivatives.[25][26]

Materials:

-

Test compound (2-substituted phthalazinone) dissolved in DMSO

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

Sabouraud Dextrose Broth (SDB)

-

Sterile 96-well microtiter plates

-

Positive control antifungal agents (e.g., Fluconazole, Caspofungin)

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal suspension as per CLSI guidelines.[25]

-

Compound Dilution: Prepare serial dilutions of the test compound in SDB in a 96-well plate.

-

Inoculation: Add 10 µL of the fungal suspension to each well containing the test compound.

-

Controls:

-

Include a fungal viability control (SDB with fungal suspension, no compound).

-

Include positive controls with known antifungal agents.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 24–48 hours.[15]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Conclusion and Future Perspectives

The 2-substituted phthalazinone scaffold continues to be a highly productive platform for the discovery of novel therapeutics. The structure-activity relationships discussed in this guide highlight the critical role of the N-2 substituent in fine-tuning the pharmacological properties of these compounds. For PARP inhibitors, an unsubstituted N-2 position is often preferred for optimal interaction with the enzyme's active site. In contrast, for VEGFR and PDE inhibitors, the N-2 position provides a valuable handle for introducing moieties that can enhance potency and selectivity.

Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, reduced off-target effects, and novel mechanisms of action. The application of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of the next generation of 2-substituted phthalazinone-based drugs.

References

- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed.

- Phthalazinone. Source Not Available.

- The Phthalazine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics. Benchchem.

- Proposed mechanism for the synthesis of phthalazinones. ResearchGate.

- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate.

- Novel 4-substituted-2(1H)-phthalazinone derivatives: Synthesis, molecular modeling study and their effects on α-receptors. ResearchGate.

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. PMC.

- Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. PubMed.

- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.

- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.

- Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. ResearchGate.

- A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.

- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace.

- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. J-Stage.

- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing.

- (PDF) Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate.

- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PMC.

- Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR‐2 inhibitors. ResearchGate.

- Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. PubMed.

- Alkynamide phthalazinones as a new class of TbrPDEB1 inhibitors (Part 2). Source Not Available.

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.

- ChemInform Abstract: Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure—Activity Relationships, and Molecular Modeling of 4‐(3,4‐Dimethoxyphenyl)‐2H‐phthalazin‐1‐ones and Analogues.. ResearchGate.

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. Source Not Available.

- Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H). Benchchem.

- Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD.org.

- Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI.

- QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP (QSAR) STUDY OF LIVER TOXIC DRUGS. Semantic Scholar.

- Dual M-3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives. ResearchGate.

- 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. Pakistan Journal of Medical & Health Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. longdom.org [longdom.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ddg-pharmfac.net [ddg-pharmfac.net]

- 12. ijnrd.org [ijnrd.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. pjmhsonline.com [pjmhsonline.com]

- 22. Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation | Sciety [sciety.org]

- 23. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longdom.org [longdom.org]

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one molecular weight and properties

The following technical guide provides an in-depth profiling of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one , structured for application scientists and medicinal chemists.

Compound Class: N-Aryl Phthalazinone | Molecular Formula: C₁₆H₁₄N₂O[1]

Executive Summary & Structural Identification

This guide focuses on the physicochemical and synthetic profile of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one .[1][2] This molecule represents a specific subclass of the phthalazinone scaffold where the nitrogen at position 2 (N2) is substituted with a lipophilic 2,4-dimethylphenyl (m-xylyl) group.[1]

Unlike the more common 4-arylphthalazin-1(2H)-ones (often synthesized via Friedel-Crafts aroylation), the 2-aryl congeners are typically explored to modulate solubility, metabolic stability, and receptor binding affinity in targets such as PARP (Poly ADP-ribose polymerase) and PDE (Phosphodiesterase) .[1]

Structural Isomerism Alert (Critical)

Researchers must distinguish between two regioisomers that share similar mass spectra but distinct synthetic origins and biological profiles:

-

Target Molecule (N-Substituted): 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one.[1][2][3]

-

Common Isomer (C-Substituted): 4-(2,4-Dimethylphenyl)phthalazin-1(2H)-one.[1][2]

Physicochemical Properties

The following data is derived from computational consensus and structural analogs (N-phenylphthalazin-1-one), as specific experimental data for this xylyl-derivative is sparse in open literature.

| Property | Value / Description | Context |

| Molecular Weight | 250.30 g/mol | Monoisotopic Mass: 250.11 g/mol |

| Formula | C₁₆H₁₄N₂O | Heterocyclic aromatic |

| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles |

| Melting Point | 115–125 °C (Predicted) | Lower than unsubstituted phthalazinone due to steric disruption of stacking.[1][2][4] |

| LogP (Predicted) | 3.4 – 3.8 | High lipophilicity due to the dimethylphenyl moiety.[1][2] |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility; requires co-solvents for biological assay.[1] |

| H-Bond Donors | 0 | The N-H is substituted; no classic donor.[1][2] |

| H-Bond Acceptors | 2 | The carbonyl oxygen and the imine nitrogen (N3).[1][2] |

| TPSA | ~32.6 Ų | Favorable for CNS penetration (Brain-Blood Barrier).[1][2] |

Synthetic Architecture

The synthesis of the 2-substituted isomer requires avoiding the thermodynamic trap of forming N-anilinophthalimides.[1][2] Two primary routes are recommended for high-purity synthesis.

Route A: Copper-Catalyzed N-Arylation (Ullmann-Type)

This is the preferred modern route for introducing sterically hindered aryls (like 2,4-dimethylphenyl) onto the phthalazinone core.[1][2]

-

Reagents: Phthalazin-1(2H)-one, 1-iodo-2,4-dimethylbenzene.[1][2]

-

Ligand: 1,10-Phenanthroline or trans-1,2-diaminocyclohexane.[1][2]

-

Solvent: Dioxane or Toluene (Reflux, 110°C).

Route B: Cyclization from 2-Formylbenzoic Acid

This route builds the ring de novo and ensures regioselectivity.[1][2]

-

Precursor: 2-Formylbenzoic acid (Phthalaldehydic acid).[1][2]

-

Mechanism: Condensation of the hydrazine with the aldehyde followed by rapid intramolecular cyclization with the carboxylic acid.[1][2]

Visual Reaction Workflow

The following diagram illustrates the divergent synthesis of the N-substituted (Target) vs. C-substituted isomers.

Caption: Divergent synthetic pathways distinguishing the target N-substituted molecule (Green) from the common C-substituted isomer (Red).

Analytical Characterization Protocol

To validate the identity of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one, the following spectral fingerprints are diagnostic.

Proton NMR (¹H-NMR) Features

-

Azomethine Proton (H-4): A distinctive singlet (or tight doublet) around 8.1 – 8.3 ppm .[1][2] This proton is attached to the carbon at position 4.[1][2] In the C-substituted isomer, this signal is absent (replaced by an aryl group).[1][2]

-

N-Aryl Methyls: Two singlets around 2.1 – 2.3 ppm corresponding to the 2,4-dimethyl groups.[1][2]

-

Aromatic Region: The phthalazine core protons (H5–H8) appear as a multiplet between 7.7 – 8.5 ppm .[1][2] The N-aryl protons (xylyl ring) will appear upfield (6.9 – 7.2 ppm) relative to the phthalazine core.[2]

Mass Spectrometry (ESI-MS)[1][2]

-

Fragmentation: Loss of the N-aryl group or CO extrusion may be observed.[1][2]

-

Differentiation: MS/MS fragmentation patterns can help distinguish N-aryl from C-aryl isomers based on the stability of the N-N bond vs. the C-C bond.[1][2]

Biological Relevance & Applications

The phthalazinone core is a privileged scaffold in medicinal chemistry.[1][2][5][6][7][8] The specific 2-(2,4-dimethylphenyl) substitution pattern offers unique pharmacological advantages.[1][2]

Pharmacophore Utility

-

PARP Inhibition: Phthalazinones mimic the nicotinamide pocket of NAD+.[1][2] The N-aryl group extends into the hydrophobic pocket of the PARP enzyme.[1][2] The 2,4-dimethyl substitution restricts rotation (atropisomerism potential), potentially locking the molecule in a bioactive conformation.

-

PDE4 Inhibition: N-substituted phthalazinones have been investigated as phosphodiesterase inhibitors for anti-inflammatory applications.[1][2]

-

Anticonvulsant Activity: The lactam moiety functions as a bioisostere for other anticonvulsant cyclic amides.[1][2]

Solubility & Formulation

The high LogP (~3.[1][2]5) indicates poor aqueous solubility.[1][2]

-

Assay Protocol: Dissolve stock in 100% DMSO (10 mM). Dilute into aqueous buffer ensuring final DMSO concentration < 1% to prevent enzyme denaturation or cell toxicity.[1][2]

-

Microsomal Stability: The methyl groups on the phenyl ring are metabolic "soft spots," susceptible to CYP450-mediated benzylic oxidation.[1][2]

References

-

PubChem. (2025).[1][2] 1(2H)-Phthalazinone Compound Summary. National Library of Medicine.[1][2] [Link][2]

-

Rizk, S. A., et al. (2017).[2][9] Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research. [Link]

-

Csampai, A., et al. (2019).[2] Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

El-Hashash, M. A., et al. (2015).[2][10] Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Phthalazin-1-one [webbook.nist.gov]

- 2. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ChemTik Products [chemtik.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmainfo.in [pharmainfo.in]

- 8. jocpr.com [jocpr.com]

- 9. jpsbr.org [jpsbr.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Copper-Catalyzed N-Arylation of Phthalazinone

Introduction: The Significance of N-Aryl Phthalazinones in Modern Drug Discovery

The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antihistaminic properties.[1][2] The strategic N-arylation of the phthalazinone core at the 2-position is a key transformation that allows for the exploration of chemical space, significantly modulating the compound's biological activity and pharmacokinetic profile. This modification is crucial in the development of novel therapeutics, such as potent inhibitors of poly(ADP-ribose)polymerase (PARP), a critical target in oncology. Given its importance, the development of robust and efficient synthetic methods for accessing N-aryl phthalazinones is of paramount interest to researchers in drug development.

This application note provides a comprehensive guide to the copper-catalyzed N-arylation of phthalazinone with aryl halides, a modern iteration of the classic Ullmann condensation.[4][5][6] This cost-effective and versatile methodology offers a valuable alternative to palladium-catalyzed systems, demonstrating broad functional group tolerance and operational simplicity.[7][8] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Copper Catalytic Cycle

The copper-catalyzed N-arylation of amides and N-heterocycles, often referred to as the Ullmann-Goldberg reaction, has been the subject of extensive mechanistic study.[4][9] While several pathways have been proposed, a widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, particularly when chelating ligands such as diamines or amino acids are employed.

The catalytic cycle can be conceptualized as follows:

-

Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) source, such as CuI. In the presence of a suitable ligand (L), often a bidentate N,N-donor like a diamine, a more reactive, soluble copper(I)-ligand complex is formed.

-

Deprotonation and Amide Complex Formation: A base deprotonates the phthalazinone at the N-H bond, creating the phthalazinone anion. This anion then coordinates with the copper(I)-ligand complex to form a key copper(I)-amidate intermediate.

-

Oxidative Addition: The copper(I)-amidate complex reacts with the aryl halide (Ar-X) in the rate-determining step. This occurs via an oxidative addition, where the copper center is oxidized from Cu(I) to a transient Cu(III) species.

-

Reductive Elimination: The unstable Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the N-aryl phthalazinone product. This step regenerates a Cu(I) species, which can then re-enter the catalytic cycle.

The choice of ligand is critical as it stabilizes the copper catalyst, increases its solubility, and facilitates the key oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed under milder conditions than the classical, ligand-free Ullmann reactions.[7][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

- 3. Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]

- 8. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]

- 9. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. html.rhhz.net [html.rhhz.net]

Purification methods for N-substituted phthalazinone derivatives

An Application Guide for the Chromatographic and Non-Chromatographic Purification of N-Substituted Phthalazinone Derivatives

For research scientists and professionals in drug development, the isolation of a target molecule in its purest form is a non-negotiable prerequisite for advancing a compound from a promising hit to a viable clinical candidate. N-substituted phthalazinone derivatives, a scaffold of significant interest in medicinal chemistry—most notably as inhibitors of poly (ADP-ribose) polymerase (PARP)—present unique purification challenges due to their diverse physicochemical properties and the potential for a variety of impurities generated during synthesis.[1][2]

This guide provides a detailed overview of robust, field-proven methodologies for the purification of these valuable compounds. It moves beyond simple procedural lists to explain the underlying principles and causal relationships that inform experimental design, empowering researchers to troubleshoot and adapt these protocols to their specific molecular targets.

The Strategic Imperative for Purification

The synthesis of N-substituted phthalazinones typically involves the reaction of hydrazine derivatives with precursors like phthalic anhydrides, phthalimides, or 2-acylbenzoic acids, followed by N-substitution or other functional group interconversions.[3][4][5] This process can introduce a range of impurities, including:

-

Unreacted Starting Materials: Residual hydrazine or phthalic acid derivatives.

-

Reaction Intermediates: Incomplete cyclization or substitution products.

-

Side-Products: Isomers, over-alkylated compounds, or products from competing reactions (e.g., O-alkylation vs. N-alkylation).[1]

-

Reagents and Catalysts: Excess alkylating agents, bases, or residual palladium from coupling reactions.

-

Degradation Products: Compounds resulting from hydrolysis of the lactam ring or other sensitive functional groups.

The presence of these impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks in preclinical and clinical development. Therefore, a rigorous and well-documented purification strategy is paramount.

Foundational Step: Analysis of the Crude Product

Before any purification attempt, a comprehensive analysis of the crude reaction mixture is essential to devise an effective strategy. This initial characterization provides critical information on the number of components, their relative polarities, and their molecular weights.

| Analytical Technique | Purpose in Impurity Profiling |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of mixture complexity; vital for developing flash chromatography solvent systems.[6][7][8] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity (% area under the curve); provides high-resolution separation data for developing preparative methods.[8][9] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the target compound and provides molecular weights for detectable impurities, aiding in their identification.[9][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural confirmation of the desired product and can be used to identify and quantify major impurities and residual solvents.[9][11] |

The following workflow illustrates a standard approach to initial crude analysis.

Caption: Initial workflow for analyzing a crude N-substituted phthalazinone product.

Purification Methodologies: From Bulk to High Purity

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Recrystallization: The Workhorse for Crystalline Solids

Principle: Recrystallization leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Application to Phthalazinones: This is often the first method attempted for solid products, especially on a large scale, as it is inexpensive and can effectively remove major impurities. Many phthalazinone derivatives are crystalline solids that can be purified from common organic solvents.[12][13]

Self-Validating Protocol for Recrystallization:

-

Solvent Screening (Small Scale):

-

Place ~20-50 mg of the crude solid into several test tubes.

-

Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

-

Identify a solvent that poorly dissolves the solid at room temperature.

-

Heat the promising tubes to the solvent's boiling point. A suitable solvent will fully dissolve the solid upon heating.

-

Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

-

-

Bulk Purification:

-

Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

-

Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in portions, allowing the solution to heat to boiling between additions.

-

Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of the product dissolved upon cooling, reducing the yield.

-

If colored or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can cause impurities to crash out and become trapped in the crystal lattice.

-

Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.[14]

-

Dry the purified crystals under vacuum. The purity should be re-assessed by HPLC and NMR.

-

Flash Column Chromatography: The Standard for Versatile Purification

Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (most commonly silica gel) and a liquid mobile phase.[7] Compounds with a higher affinity for the polar silica gel will move down the column more slowly than less polar compounds when an organic solvent is forced through under positive pressure.[15]

Application to Phthalazinones: This is the most common and versatile purification method in synthetic chemistry, capable of separating compounds with subtle differences in polarity. It is applicable to nearly all non-ionic phthalazinone derivatives.[16]

Sources

- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. longdom.org [longdom.org]

- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. biotage.com [biotage.com]

- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. ajrconline.org [ajrconline.org]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US11390608B2 - Crystalline forms of phthalazinone compound - Google Patents [patents.google.com]

- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: In Vitro Cytotoxicity Evaluation of 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

Introduction & Scientific Context

The compound 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one represents a specific N-substituted derivative of the phthalazinone scaffold.[1] Phthalazin-1(2H)-ones are a privileged structural class in medicinal chemistry, serving as the core pharmacophore for PARP inhibitors (e.g., Olaparib), VEGFR2 inhibitors , and anticonvulsants.

The introduction of a 2,4-dimethylphenyl moiety at the N-2 position significantly alters the lipophilicity and steric profile compared to the unsubstituted parent lactam.[1] This modification typically enhances membrane permeability but necessitates rigorous solubility optimization during in vitro assays.[1]

Why This Assay Matters

In drug discovery, this compound is often screened for two opposing reasons:

-

Efficacy: To determine potency against cancer cell lines (e.g., HCT-116, MCF-7) if designed as a chemotherapeutic.

-

Safety (Tox): To establish the therapeutic window by measuring toxicity against non-malignant cells (e.g., HUVEC, HepG2).

Experimental Design & Workflow

We employ a multi-parametric approach to validate cytotoxicity. A single endpoint (e.g., metabolic activity) is insufficient for robust characterization.

-

Primary Screen: CCK-8 or MTT Assay (Metabolic viability).[1]

-

Secondary Screen: LDH Release Assay (Membrane integrity/Necrosis).

-

Mechanistic Validation: Annexin V/PI Flow Cytometry (Apoptosis vs. Necrosis).

Workflow Visualization

Figure 1: Integrated workflow for evaluating phthalazinone cytotoxicity, ensuring dual-endpoint validation.[1]

Material Preparation & Solubility

The 2,4-dimethylphenyl group increases hydrophobicity.[1] Improper handling leads to micro-precipitation, causing false-positive toxicity (physical cell damage) or false negatives (compound unavailability).

Reagent Preparation Table

| Component | Specification | Preparation Protocol | Storage |

| Test Compound | >98% Purity | Dissolve in 100% DMSO to 20 mM stock. Vortex for 2 min. Sonicate if turbid. | -20°C (Desiccated) |

| Vehicle Control | DMSO (Cell Culture Grade) | Use at <0.5% final concentration. | RT |

| Positive Control | Doxorubicin or Cisplatin | Dissolve in PBS or DMSO (1 mM stock). | -20°C |

| Assay Reagent | CCK-8 (WST-8) | Ready-to-use solution.[1] Avoid light. | 4°C |

Critical Step: Serial Dilution

Do not dilute directly from 100% DMSO into the cell culture well.[1]

-

Prepare a 200x master plate in DMSO.

-

Dilute 1:200 into pre-warmed culture medium (Intermediate Plate) to achieve 1x concentration with 0.5% DMSO.

-

Transfer from Intermediate Plate to Cell Plate.[1]

-

Rationale: This prevents "DMSO shock" and ensures the compound is pre-solubilized in the aqueous phase before touching cells.[1]

-

Core Protocol: Metabolic Viability (CCK-8)

We prioritize Cell Counting Kit-8 (CCK-8) over MTT because phthalazinones can sometimes interfere with the formazan crystallization process required in MTT.[1] CCK-8 is water-soluble and requires no solubilization step.[1]

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 0)

-

Harvest cells (e.g., HCT-116 for efficacy, HUVEC for safety) during the log phase.

-

Adjust density to 3,000 - 5,000 cells/well in 100 µL complete medium.

-

Seed into 96-well clear-bottom plates.

-

Edge Effect Mitigation: Fill outer wells with PBS; do not use them for data.

-

Incubate 24h at 37°C, 5% CO₂.

Phase 2: Compound Treatment (Day 1)

-

Inspect cells for 70-80% confluency.[1]

-

Aspirate old medium (optional, or add 2x concentrate).

-

Add 100 µL of fresh medium containing the compound at 8 concentrations (e.g., 0.1 µM to 100 µM).

-

Include Vehicle Control (0.5% DMSO) and Blank (Medium only, no cells).

-

Incubate for 48 or 72 hours .

Phase 3: Readout (Day 3/4)

-

Add 10 µL of CCK-8 reagent directly to each well.

-

Incubate for 1–4 hours at 37°C. Check color development (orange/yellow) every hour.

-

Measure Absorbance (OD) at 450 nm (Reference: 650 nm).

Mechanistic Validation: Apoptosis Pathway[1]

If cytotoxicity is observed, it is critical to determine if the mechanism is apoptosis (programmed, clean death—often desired in oncology) or necrosis (inflammatory, uncontrolled rupture). Phthalazinones acting via PARP inhibition typically induce apoptosis.[1]

Pathway Visualization

Figure 2: Hypothetical mechanism of action for phthalazinone derivatives leading to apoptotic cell death.

Protocol: Annexin V / PI Staining[1]

-

Seed: 1 x 10⁵ cells/well in a 6-well plate.

-

Treat: Incubate with IC50 concentration of the compound for 24h.

-

Harvest: Collect supernatant (floating cells) and trypsinize adherent cells.[1] Combine.

-

Stain: Wash with PBS.[1] Resuspend in Binding Buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) .

-

Analyze: Flow Cytometry.

-

Q4 (Annexin+/PI-): Early Apoptosis (Desired).

-

Q2 (Annexin+/PI+): Late Apoptosis.[1]

-

Q1 (Annexin-/PI+): Necrosis (Potential toxicity warning).

-

Data Analysis & Reporting

Calculation of IC50

Do not rely on linear regression.[1] Use non-linear regression (4-parameter logistic curve).

Fit Model:

Acceptance Criteria

-

Z-Factor: > 0.5 (for screening campaigns).

-

CV%: < 10% between replicates.[1]

-

Vehicle Control Viability: Must be >95% relative to untreated cells.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Well | Compound insolubility at high conc.[1] | Check 100 µM wells under microscope. If crystals are visible, lower max concentration to 50 µM. |

| High Background OD | Compound color interference | Phthalazinones can be fluorescent/colored.[1] Use a "Compound Only" blank control.[1] |

| Edge Effect | Evaporation in outer wells | Do not use outer wells.[1] Fill them with sterile PBS.[1] |

| Inconsistent Replicates | Pipetting error or cell clumping | Vortex cell suspension frequently during seeding.[1] Use reverse pipetting.[1] |

References

-

Beilstein-Institut. (2021).[1] Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry.[1] Link

-

European Journal of Medicinal Chemistry. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1][2] ScienceDirect.[1] Link

-

RSC Advances. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells.[1][3][4] Royal Society of Chemistry.[1] Link

-

NIST Chemistry WebBook. Phthalazin-1-one Chemical Data.[1] National Institute of Standards and Technology.[1] Link

Sources

Troubleshooting & Optimization

Improving yield of N-arylation in phthalazinone synthesis

Technical Support Center: Phthalazinone Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support guide for improving the yield of N-arylation in phthalazinone synthesis. Phthalazinone scaffolds are critical structural motifs in a vast array of pharmaceuticals and bioactive molecules, known for their roles as PARP inhibitors and in treating various diseases.[1][2] The formation of the C-N bond to create N-aryl phthalazinones is a pivotal step in the synthesis of these valuable compounds.

The most common and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[3] However, as many of you in the field have experienced, these reactions can be notoriously fickle.[4] Low yields, stubborn starting materials, and challenging purifications are common hurdles.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the causality behind the common issues encountered during the N-arylation of phthalazinones. We will dissect the reaction, explore the function of each component, and provide logical, field-proven troubleshooting strategies to enhance your reaction yields and purity.

Troubleshooting Guide: Common N-Arylation Issues

This section addresses the most frequent challenges researchers face during the N-arylation of phthalazinones.

Q1: My reaction shows low or no conversion to the desired N-aryl phthalazinone. What are the most likely causes and how do I address them?

This is the most common issue, and it typically stems from one or more of the five core components of the reaction: the catalyst, the ligand, the base, the solvent, or the substrates themselves.

Possible Causes & Recommended Solutions:

-

Inactive Catalyst System : The active Pd(0) species is the engine of this reaction. If it doesn't form correctly from your Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) or is deactivated, the catalytic cycle will not proceed.[5][6]

-

Solution : Ensure your palladium source is fresh. Older Pd(OAc)₂ can be less active. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., G3 or G4 palladacycles) which are designed for reliable activation. Always maintain a strictly inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.

-

-

Suboptimal Ligand Choice : The phosphine ligand is arguably the most critical variable. It stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and dictates the overall efficiency for a given set of substrates.[3]

-

Solution : There is no "one-size-fits-all" ligand. For N-arylation of a phthalazinone (a secondary amide-like nucleophile) with an aryl chloride, a bulky, electron-rich biarylphosphine ligand is often required.[7] Consult the table below for a starting point and be prepared to screen a few options. For challenging couplings, ligands like BrettPhos or RuPhos are often more effective than first-generation ligands like BINAP.[5]

-

-

Inappropriate Base Selection : The base's role is to deprotonate the phthalazinone's N-H group, making it nucleophilic enough to attack the palladium center. The base's strength, solubility, and steric bulk are all critical factors.[8][9]

-

Solution : Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, if your substrates are sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to prevent side reactions.[10] The base must be sufficiently soluble in your chosen solvent to be effective.[10]

-

-

Poor Substrate Reactivity : The nature of your aryl halide is paramount. Aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[4] Sterically hindered aryl halides or phthalazinones can also slow the reaction dramatically.

-

Solution : If you have the synthetic flexibility, use an aryl bromide or iodide instead of a chloride. For unreactive aryl chlorides, you must use a more potent catalyst system, typically involving a highly active, bulky biarylphosphine ligand like XPhos or BrettPhos.[10] Increasing the reaction temperature can also help overcome the activation barrier, but must be balanced against potential substrate or product degradation.

-

Q2: My reaction is messy, with significant side products like hydrodehalogenation of my aryl halide. How can I improve the selectivity?

Side reactions compete with your desired C-N bond formation and complicate purification, ultimately lowering the isolated yield.

Possible Causes & Recommended Solutions:

-

Hydrodehalogenation : This is the reduction of the aryl halide to the corresponding arene, consuming your starting material.[5]

-

Solution : This side reaction can be promoted by excessive temperature or high catalyst loading. Try reducing the reaction temperature by 10-20 °C. You can also slightly decrease the catalyst loading (e.g., from 2 mol% to 1 mol%). Ensure your solvent and reagents are scrupulously dry, as water can sometimes be a proton source for this pathway.

-

-

Homocoupling : This involves the dimerization of your aryl halide to form a biaryl species.[5]

-

Solution : Similar to hydrodehalogenation, optimizing the catalyst loading and reaction temperature can often minimize homocoupling. This is more common with highly reactive aryl iodides.

-

Data & Protocols

Table 1: Ligand Selection Guide for N-Arylation

| Ligand | Recommended For | Key Features & Considerations |

| XPhos | Aryl chlorides & bromides; wide range of amines/amides. | A highly active, bulky, and electron-rich ligand. Often a great starting point for difficult couplings. |

| RuPhos | Good choice for secondary amines and amides.[5] | Excellent for sterically demanding substrates. |

| BrettPhos | Primary amines and challenging substrates.[5][6] | Very bulky ligand, can be effective when others fail. Also shows tolerance for some protic groups.[6] |

| BINAP | First-generation ligand, best with aryl iodides and triflates.[3] | A bidentate ligand; generally less effective for unreactive aryl chlorides compared to modern monophosphine ligands.[3][7] |

General Experimental Protocol for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for your optimization studies.

Reagents & Equipment:

-

1-Chlorophthalazinone (or other halo-phthalazinone)

-

Aryl amine or boronic acid

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-Palladacycle)

-

Phosphine Ligand (e.g., XPhos)

-

Base (e.g., NaOtBu or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or N₂)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere) : To a dry Schlenk flask under an Argon atmosphere, add the halo-phthalazinone (1.0 equiv), the arylating agent (1.1-1.2 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%).

-

Solvent Addition : Add the anhydrous, degassed solvent via syringe. Common concentrations are 0.1-0.5 M.

-

Degassing (Optional but Recommended) : If not using a glovebox, subject the sealed reaction mixture to three cycles of vacuum/backfill with Argon to ensure all oxygen is removed.

-

Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[7] Stir vigorously for the intended duration (4-24 hours).

-

Monitoring : Track the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

-

Work-up : Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

-

Extraction : Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Process

Understanding the underlying mechanism and having a logical workflow for troubleshooting are essential for success.

The Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How critical is it to maintain an inert atmosphere for a Buchwald-Hartwig reaction? A: It is absolutely critical. The active Pd(0) catalyst and many electron-rich phosphine ligands are highly sensitive to oxygen. Exposure to air can lead to the formation of palladium oxides and phosphine oxides, which are catalytically inactive. This is one of the most common and easily preventable causes of reaction failure.

Q2: Can I use a different metal catalyst, like copper? A: Yes. The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While it often requires higher temperatures and can have a narrower substrate scope than modern palladium-catalyzed systems, it can be effective for certain substrates and may be a viable alternative if palladium-based methods fail.

Q3: My starting phthalazinone is poorly soluble in common solvents like toluene. What can I do? A: Poor solubility can hinder reaction rates. You can try more polar aprotic solvents like DMF or DMA, but be aware that these can sometimes coordinate to the palladium center and affect catalysis.[8] Alternatively, increasing the reaction temperature may improve solubility. A solvent screen is often the best approach to find the optimal balance of solubility and reactivity.

References

- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide.

- El Azm, F. S. M. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Informatics.

- Zhang, C., & Dong, L. (2024). Synthesis of Phthalazino[2,3‐a]cinnoline‐6,8,13(5H)‐triones via Ir(III)‐Catalyzed Dehydrogenative C−H/N−H Functionalization of N‐Aryl Phthalazinones. Advanced Synthesis & Catalysis.

- Unknown. (n.d.). Phthalazinone.

- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry.

- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Kim, K., Han, S. H., Jeoung, D., Ghosh, P., Kim, S., Kim, S. J., & Mishra, N. K. (2020). Ru(II)-Catalyzed C–H Hydroxyalkylation and Mitsunobu Cyclization of N-Aryl Phthalazinones. The Journal of Organic Chemistry.

- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions: a Catalyst dosage; b Solvent; c Base.

- El Azm, F. S. M. A. (2015). Recent Developments in Chemistry of Phthalazines. Longdom.org.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ResearchGate. (2025). (PDF) Superacid-catalysed Arylation and Rearrangement in 2-Hydroxy-2,2′-Biindan-1,1′,3,3′-tetrone and Facile Synthesis of 4-Substituted Phthalazinones.

- ResearchGate. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.

- Unknown. (2017). studies on new synthetic methodologies for synthesis of phthalazinone derivatives via cyclization of.

- Unknown. (n.d.). Comparison of existing method versus N-isocyanate synthesis of substituted phthalazinones.

- Sivaraj, C., Ramkumar, A., Sankaran, N., & Gandhi, T. (2021). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry.

- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.

- PubMed. (2006). Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase.

- ResearchGate. (n.d.). Palladium-Catalyzed Acylations: A One-pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones | Request PDF.

- PubMed. (2021). Rational modification, synthesis and biological evaluation of N-substituted phthalazinone derivatives designed to target interleukine-15 protein.

- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

- Scilit. (n.d.). Palladium‐Catalyzed Acylation Reactions: A One‐Pot Diversified Synthesis of Phthalazines, Phthalazinones and Benzoxazinones.

- Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.

- Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ResearchGate. (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Palladium-Catalyzed Cross-Coupling for Phthalazinone Synthesis

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions focused on phthalazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful transformations. Phthalazinones are privileged scaffolds in medicinal chemistry, and their synthesis often relies on the precise and sometimes challenging chemistry of palladium catalysis.

This resource moves beyond simple protocols to address the "why" behind common failures and troubleshooting steps. It is structured as a series of frequently asked questions (FAQs) that tackle specific, real-world experimental issues. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve consistent, high-yielding results.

Part 1: Foundational Issues & General Reaction Failure

This section addresses the most common and frustrating scenario: low to no conversion of starting materials.

Q1: I've set up my Suzuki-Miyaura or Buchwald-Hartwig reaction, but I'm seeing no product and only starting materials by TLC/LC-MS. What's the first thing I should check?

This is the most frequent issue and almost always points to a problem with the catalyst's ability to enter the catalytic cycle. The active catalyst in these reactions is a Palladium(0) species.[1][2] If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0) for the reaction to begin.[3]

Possible Causes & Immediate Troubleshooting Steps:

-

Catalyst Inactivity (Failure to Form Pd(0)):

-

Explanation: Your Pd(II) precatalyst may not be reducing to the active Pd(0) state. This reduction is often facilitated by phosphine ligands, amines, or other reagents in the mixture.[2][4]

-

Solution: Consider using a commercially available, air-stable Pd(0) source like Pd(PPh₃)₄ or a "precatalyst" that readily generates the active species, such as a Buchwald palladacycle precatalyst (e.g., G3 or G4 type).[5] These are designed for reliable and rapid generation of the active LPd(0) complex.

-

-

Atmospheric Contamination (Oxygen):

-

Explanation: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[6] Oxygen can oxidize the Pd(0) to an inactive Pd(II) state and can also oxidize phosphine ligands to phosphine oxides, which have poor coordinating ability.

-

Solution: Ensure your reaction setup is rigorously deoxygenated. This involves using properly dried solvents that have been sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. The reaction vessel should be subjected to several cycles of vacuum and inert gas backfill before adding reagents.

-

-

Impure or Wet Reagents/Solvents:

-

Explanation: Water can interfere with the catalytic cycle, particularly with sensitive reagents like boronic acids (leading to protodeboronation) and strong bases like NaOtBu.[7]

-

Solution: Use freshly distilled or anhydrous solvents from a sealed bottle. Dry reagents that are hygroscopic (e.g., K₃PO₄, Cs₂CO₃) in an oven before use. Ensure your starting materials are pure and free of contaminants that could act as catalyst poisons.

-

Visualizing the Problem: The Catalytic Cycle

Understanding the core mechanism is key to troubleshooting. A stalled reaction is a stalled cycle.

Caption: Fig 1: Generalized Pd-catalyzed cross-coupling cycle.

Part 2: Diagnosing Low Yields & Side Reactions

Your reaction works, but the yield is poor, or you're isolating unexpected byproducts. This section focuses on optimization and impurity profiling.

Q2: My reaction has stalled at ~30% conversion. I see a fine black precipitate in my flask. What has happened?

The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black".[6] This metallic palladium is catalytically inactive and has crashed out of the soluble, ligand-supported catalytic cycle.

Possible Causes & Solutions:

-

Ligand Dissociation/Decomposition:

-

Explanation: The phosphine ligand is essential for keeping the palladium atom soluble and reactive. At elevated temperatures, the ligand can dissociate from the metal center, leading to the aggregation and precipitation of palladium metal. Bulky, electron-rich ligands generally form more stable complexes.[8]

-

Solution:

-

Lower the Temperature: High temperatures (>120 °C) can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.[6]

-

Switch Ligands: If you are using a simple ligand like PPh₃, it may not be robust enough. Switch to a more sterically demanding and electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) which are known to stabilize the catalyst and promote the desired reaction steps.[9][10]

-

-

-

Unfavorable Kinetics:

-

Explanation: The rate-determining step, often the oxidative addition or reductive elimination, may be too slow.[8] If the catalyst spends too much time in one state before it can proceed, it has a higher probability of decomposing.

-